molecular formula C8H9N3O B1470628 (3-(furan-3-yl)-1H-pyrazol-4-yl)methanamine CAS No. 1519231-17-4

(3-(furan-3-yl)-1H-pyrazol-4-yl)methanamine

Cat. No. B1470628
CAS RN: 1519231-17-4
M. Wt: 163.18 g/mol
InChI Key: OIVFYVBONRPANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Furan-3-yl)-1H-pyrazol-4-yl)methanamine, also known as 3-FPM, is a phenylpyrazole compound with a variety of applications in scientific research. It is a synthetic compound with a unique structure that has been used in a range of studies, including those involving biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Research

(3-(Furan-3-yl)-1H-pyrazol-4-yl)methanamine: is utilized in pharmaceutical research as a chemical intermediate . It serves as a building block for the synthesis of more complex molecules that may exhibit therapeutic properties. Its incorporation into drug design can lead to the development of novel medications with potential applications in treating a wide range of diseases.

properties

IUPAC Name

[5-(furan-3-yl)-1H-pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,3,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVFYVBONRPANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(furan-3-yl)-1H-pyrazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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